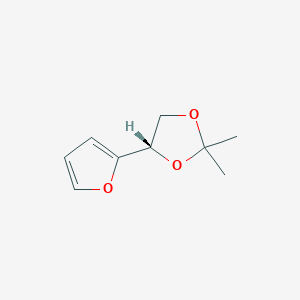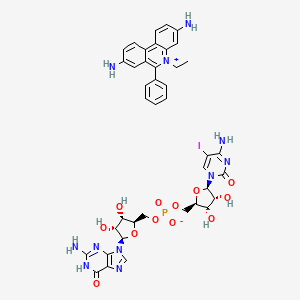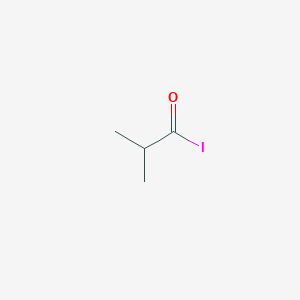
1-Nitro-2-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-propylpiperidine is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products . The presence of a nitro group and a propyl substituent on the piperidine ring makes this compound a compound of interest in various chemical and biological research fields.
Preparation Methods
The synthesis of 1-Nitro-2-propylpiperidine can be achieved through several synthetic routes. One common method involves the nitration of 2-propylpiperidine using nitric acid or a nitrating mixture under controlled conditions . Another approach is the cyclization of appropriate precursors, such as nitroalkanes and amines, under acidic or basic conditions . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Nitro-2-propylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Nitro-2-propylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Nitro-2-propylpiperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules involved in cellular processes .
Comparison with Similar Compounds
1-Nitro-2-propylpiperidine can be compared with other similar compounds, such as:
2-Nitropiperidine: Lacks the propyl substituent, which may affect its chemical reactivity and biological activity.
1-Nitro-2-methylpiperidine: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.
1-Nitro-2-ethylpiperidine: Has an ethyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
64170-94-1 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-nitro-2-propylpiperidine |
InChI |
InChI=1S/C8H16N2O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h8H,2-7H2,1H3 |
InChI Key |
FWOMAOSLLIUQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCN1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


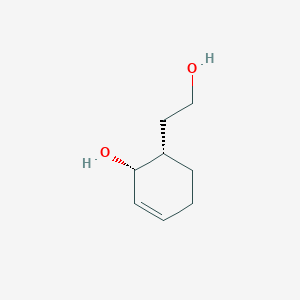
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)


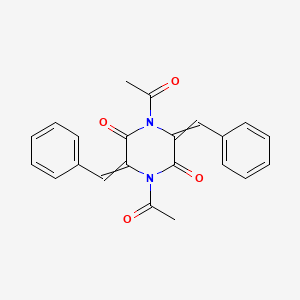
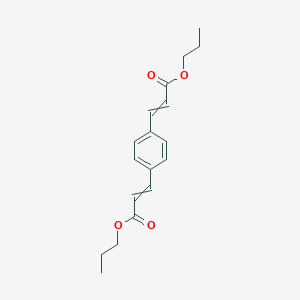
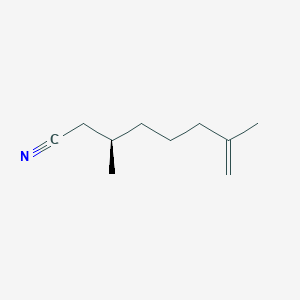
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)

![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
